molecular formula C23H25N5O B5153589 N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide

N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide

Cat. No. B5153589
M. Wt: 387.5 g/mol
InChI Key: LFKZAMXYTBHDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a selective agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.

Scientific Research Applications

N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has been studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. In animal studies, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has been shown to produce analgesic effects without producing tolerance or dependence. N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has been shown to have antidepressant-like effects in animal models of depression.

Mechanism of Action

N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, which results in the modulation of pain and reward pathways in the brain. N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has a higher affinity for the mu-opioid receptor than other opioid receptors, which may contribute to its selectivity and lack of side effects.
Biochemical and Physiological Effects
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has been shown to produce analgesic effects in animal models of pain. In addition, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has also been shown to have antidepressant-like effects in animal models of depression. N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has a long half-life in the body, which may contribute to its sustained effects.

Advantages and Limitations for Lab Experiments

N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide has several advantages for lab experiments, including its selectivity for the mu-opioid receptor and lack of side effects. However, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.

Future Directions

Future research on N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide could focus on its potential therapeutic applications in the treatment of pain, addiction, and depression. In addition, further studies could investigate the pharmacokinetics and pharmacodynamics of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide, as well as its potential interactions with other drugs. N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide could also be used as a tool compound to study the mu-opioid receptor and its role in pain and reward pathways in the brain.

Synthesis Methods

N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide is synthesized through a multistep process starting from 2-chloronicotinic acid. The key step involves the reaction of 2-chloronicotinic acid with 4-(2-methylphenyl)piperazine to form the intermediate, which is then treated with sodium borohydride and acetic acid to produce N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide. The purity of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide can be improved through recrystallization and column chromatography.

properties

IUPAC Name

N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-18-6-2-3-9-21(18)27-12-14-28(15-13-27)22-19(7-5-11-25-22)17-26-23(29)20-8-4-10-24-16-20/h2-11,16H,12-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKZAMXYTBHDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide

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